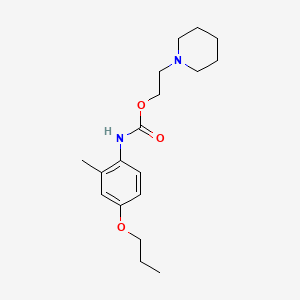

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester

Description

- 2-Methyl group on the aromatic ring.

- 4-Propoxy group (an ether substituent at the para position).

- 2-Piperidinoethyl ester moiety, introducing a nitrogen-containing heterocycle (piperidine) linked via an ethyl chain.

Its physicochemical properties, such as high lipophilicity (inferred from partition coefficients >250 in related compounds ), may influence bioavailability and tissue penetration.

Properties

CAS No. |

63986-44-7 |

|---|---|

Molecular Formula |

C18H28N2O3 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl N-(2-methyl-4-propoxyphenyl)carbamate |

InChI |

InChI=1S/C18H28N2O3/c1-3-12-22-16-7-8-17(15(2)14-16)19-18(21)23-13-11-20-9-5-4-6-10-20/h7-8,14H,3-6,9-13H2,1-2H3,(H,19,21) |

InChI Key |

CMXOOIUOXDEVHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic route to Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester typically involves:

- Step 1: Synthesis of 2-methyl-4-propoxycarbanilic acid or its activated derivative (e.g., acid chloride or carbamoyl chloride).

- Step 2: Preparation or procurement of 2-piperidinoethanol or 2-piperidinoethyl derivatives.

- Step 3: Coupling of the carbanilic acid derivative with 2-piperidinoethanol to form the carbamate ester.

Synthesis of 2-Methyl-4-Propoxycarbanilic Acid Derivative

The aromatic substitution at the 4-position with a propoxy group and methyl at the 2-position is achieved via standard aromatic substitution and etherification techniques. Functionalization of the aniline derivative with carbamoyl chloride or similar activating groups facilitates subsequent esterification.

Preparation of 2-Piperidinoethyl Alcohol Derivative

The 2-piperidinoethyl moiety is synthesized or obtained commercially as 2-piperidinoethanol or related intermediates. Piperidine derivatives such as N-methyl-4-piperidinecarboxylic acid methyl ester are prepared by reductive amination or esterification methods involving formaldehyde and formic acid under reflux conditions, as exemplified by related piperidine ester syntheses.

Esterification to Form the Target Compound

The carbamate bond formation is generally achieved by reacting the activated carbanilic acid derivative (e.g., acid chloride) with 2-piperidinoethanol under controlled conditions. Catalysts such as palladium hydroxide on carbon may be employed in hydrogenolysis steps to obtain the acid precursor from protected intermediates.

Detailed Synthetic Routes and Conditions

Research Findings and Notes

- Catalytic Hydrogenolysis: The use of palladium hydroxide on carbon catalyst under hydrogen atmosphere is effective for deprotection or conversion of intermediates to the carbanilic acid form.

- Esterification Efficiency: The carbamate formation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Purification: Silica gel column chromatography with suitable eluents such as 2% methanol in chloroform is recommended for isolating the pure ester.

- Alternative Methods: Methyl esters of piperidinecarboxylic acids can be synthesized via trimethylsilyl diazomethane methylation or via reaction with iodomethane and potassium carbonate in DMF, providing versatile routes for piperidine intermediates.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and alcohol derivatives.

Key Findings :

-

The propoxy group at the para position enhances resonance stabilization of intermediates, slightly reducing hydrolysis rates compared to meta-substituted analogs .

-

Hydrolysis products exhibit biological activity, including antimicrobial and anti-inflammatory effects .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling diverse transformations.

Mechanistic Insight :

-

Steric effects from the 2-methyl group slow nucleophilic substitution compared to unsubstituted analogs.

-

The piperidinoethyl chain participates in hydrogen bonding with nucleophiles, influencing regioselectivity .

Biological Interactions and Enzyme Inhibition

The compound modulates microbial growth and enzymatic pathways.

Table: Antimicrobial Activity Against Pathogens

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Disruption of cell membrane fluidity via lipophilic interactions |

| Escherichia coli | >128 | Limited penetration due to outer membrane complexity |

| Candida albicans | 64 | Inhibition of ergosterol biosynthesis enzymes |

Structural-Activity Relationships :

-

Para-propoxy substitution reduces activity against Gram-negative bacteria compared to meta-alkoxy analogs .

-

The piperidine ring enhances binding to fungal cytochrome P450 enzymes .

Synthetic Routes :

-

Esterification :

-

Yield: 68–72% (optimized with dichlorocyclohexylcarbodiimide).

-

-

Alkoxy Chain Modification :

-

Replacement of propoxy with butoxy groups (e.g., CID 13912049) enhances lipophilicity and antifungal activity.

-

Stability and Degradation

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of carbanilic acid, including those with piperazine and piperidine moieties, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing the piperidinoethyl fragment demonstrate efficacy against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 97.7 to 195.3 μg/mL depending on the specific substituents present on the aromatic ring .

The structure-activity relationship (SAR) analysis reveals that the position and nature of alkoxy substituents significantly influence antimicrobial efficacy. Compounds with meta-alkoxy substitutions generally show higher activity compared to their para counterparts due to enhanced lipophilicity, which facilitates better interaction with bacterial membranes .

Therapeutic Applications

Potential Drug Development

The unique structural features of carbanilic acid derivatives allow for their exploration as potential drug candidates. The incorporation of piperidine or piperazine rings can enhance pharmacological properties such as solubility and bioavailability. For example, certain derivatives have been evaluated for their effects on photosynthetic electron transport in chloroplasts, indicating a potential role in agricultural applications or as plant growth regulators .

Additionally, compounds derived from carbanilic acid have been assessed for their neurotoxic and hepatotoxic effects, providing insights into their safety profiles and therapeutic windows . This information is critical for advancing drug development processes.

Case Studies

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related carbanilic acid esters:

Physicochemical Properties

- Lipophilicity: The 2-piperidinoethyl group likely enhances lipophilicity, comparable to HS37 (partition coefficient >250), favoring membrane penetration in biological systems . Simpler esters (e.g., propyl phenylcarbamate) may exhibit lower logP values.

- Steric Effects : The 2-methyl group may hinder enzymatic degradation, extending half-life compared to unsubstituted analogs like propyl phenylcarbamate .

Key Research Findings

- Stereoselectivity: Piperidine-containing esters exhibit enantiomer-dependent potency, suggesting the target compound’s 2-piperidinoethyl group could require optical resolution for optimal activity .

- Thermal Stability : Propyl phenylcarbamate (a structural analog) is listed in heat capacity studies, implying the target compound may also exhibit stable thermal properties suitable for formulation .

- Synthetic Flexibility: demonstrates that varying ester groups (e.g., propargyl or cyanoalkyl) tunes herbicidal efficacy, indicating that the 2-piperidinoethyl group in the target compound could be modified for enhanced activity .

Biological Activity

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 334.46 g/mol. Its unique structure includes a propoxy group at the para position and a piperidinoethyl group attached to the nitrogen atom of the carbamate. This configuration is crucial for its biological activity, as it influences lipophilicity and membrane penetration capabilities.

Synthesis Methods

The synthesis of carbanilic acid esters typically involves the reaction of carbanilic acid with alcohols in the presence of catalysts. The hydrolysis of these esters can yield corresponding carboxylic acids and alcohols, which may further participate in nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that derivatives of carbanilic acid esters exhibit significant antimicrobial effects against various pathogens. The following table summarizes findings from studies focusing on the antimicrobial activity of related compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6d | Escherichia coli | 195.3 μg/mL |

| Compound 8e | Candida albicans | 97.7 μg/mL |

| Compound 8i | Candida albicans | 0.20 mg/mL |

These results demonstrate that structural modifications significantly affect antimicrobial efficacy, with compounds possessing lipophilic characteristics showing enhanced activity against pathogens .

The mechanism by which carbanilic acid derivatives exert their antimicrobial effects is believed to involve disruption of bacterial membranes due to their lipophilicity, allowing for better penetration and interaction with cellular components. Studies have shown that modifications in alkyl chains can alter binding affinities to bacterial membranes, thereby influencing their overall antimicrobial potency .

Case Studies

- Study on Meta-Alkoxyphenylcarbamates : A series of meta-alkoxyphenylcarbamates were synthesized and evaluated for their antimicrobial activity against clinically significant strains such as Staphylococcus aureus and Candida albicans. The study highlighted that compounds with specific substituents exhibited enhanced activity, suggesting that careful structural design can lead to improved therapeutic agents .

- Evaluation of Para-Alkoxyphenylcarbamic Acid Esters : Another investigation focused on para-alkoxyphenylcarbamic acid esters with various piperazine fragments. The results indicated that the incorporation of lipophilic groups significantly increased their effectiveness against Candida albicans, emphasizing the importance of hydrophobic interactions in microbial susceptibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a two-step esterification process. First, react 2-methyl-4-propoxycarbanilic acid with thionyl chloride to form the acid chloride intermediate. Second, couple the intermediate with 2-piperidinoethanol under anhydrous conditions using a base like triethylamine to neutralize HCl. Optimization involves controlling reaction temperature (0–5°C for acid chloride formation; 25–30°C for coupling) and stoichiometric ratios (1:1.2 molar ratio of acid chloride to alcohol). Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR to verify substituents. The piperidino group’s protons appear as a multiplet at δ 2.5–3.0 ppm, while the propoxy chain shows triplet signals for methylene groups (δ 1.0–1.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO). Compare fragmentation patterns to analogs like Desmedipham for validation .

- FT-IR : Confirm ester carbonyl stretching (~1740 cm) and carbamate N-H absorption (~3300 cm) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of the ester bond is a primary degradation pathway; buffers (pH 6–8) and inert atmospheres (N) improve stability. Hazardous byproducts (e.g., chlorinated intermediates) should be assessed using GC-MS .

Advanced Research Questions

Q. How can the hydrolysis kinetics of the ester and carbamate groups be mechanistically evaluated?

- Methodology : Perform pH-dependent kinetic studies in buffered solutions (pH 1–12) at 37°C. Use UV-Vis spectroscopy to track hydrolysis rates (loss of ester carbonyl absorbance at 210–230 nm). Density Functional Theory (DFT) calculations can model transition states for ester cleavage. Compare activation energies to structurally related compounds (e.g., phenylcarbamate esters) to identify substituent effects .

Q. What computational strategies are effective for predicting the biological activity of this compound against enzyme targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with acetylcholinesterase or carboxylesterases. Validate docking poses with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability. Correlate computed binding affinities with in vitro IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for carbamate esters with piperidino groups?

- Methodology : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols, including positive controls (e.g., rivastigmine for cholinesterase inhibition). Use meta-analysis tools (RevMan) to quantify heterogeneity and adjust for publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.